molecular formula C18H25NO5S B4278846 2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4278846
M. Wt: 367.5 g/mol
InChI Key: GLKFRBLCHHSNLL-UHFFFAOYSA-N
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Description

2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid (molecular formula: C₁₈H₂₅NO₅S; molecular weight: 367.5 g/mol) is a structurally complex organic compound featuring a cyclohexane backbone fused with a substituted thiophene ring. Key functional groups include a carboxylic acid, a carbamoyl moiety, and a propoxycarbonyl substituent, which collectively influence its physicochemical and biological properties . The compound’s synthesis involves multi-step organic reactions, requiring precise optimization of conditions such as temperature, catalysts, and solvent systems to achieve high purity and yield .

Properties

IUPAC Name

2-[(4,5-dimethyl-3-propoxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-4-9-24-18(23)14-10(2)11(3)25-16(14)19-15(20)12-7-5-6-8-13(12)17(21)22/h12-13H,4-9H2,1-3H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKFRBLCHHSNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid , with CAS number 445005-58-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H25NO5SC_{18}H_{25}NO_{5}S, with a molar mass of 367.46 g/mol. The structure features a cyclohexane ring, a thiophene moiety, and a carbamoyl group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H25NO5S
Molar Mass367.46 g/mol
CAS Number445005-58-3
Predicted Boiling Point573.0 ± 50.0 °C
Density1.266 ± 0.06 g/cm³

Antimicrobial Properties

Compounds containing thiophene and carbamoyl groups have been studied for their antimicrobial properties. The mechanism often involves the inhibition of bacterial growth by disrupting cell membrane integrity or inhibiting critical enzymes. Preliminary data suggest that derivatives may exhibit activity against Helicobacter pylori and other pathogens, although direct evidence for this specific compound is still needed.

Enzyme Inhibition

Some studies have explored the enzyme inhibitory potential of related compounds. For example, modifications in carboxylic acid groups have been shown to enhance inhibition of angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure. The compound's structural components may similarly influence its efficacy as an ACE inhibitor.

Case Studies

  • Antitumor Efficacy : A study examining related thiophene derivatives demonstrated selective cytotoxicity towards human tumor cell lines while sparing normal cells. This selectivity suggests a promising therapeutic window for further exploration of similar compounds, including our target compound.
  • Antimicrobial Activity : In vitro tests on thiophene-based compounds showed significant inhibition of H. pylori growth compared to standard antibiotics like metronidazole. This positions compounds with similar structures as potential candidates for developing new antimicrobial therapies.
  • ACE Inhibition : Research on carboxylic acid derivatives indicated varying degrees of ACE inhibition, with some compounds achieving low micromolar IC50 values. This highlights the importance of structural modifications in enhancing biological activity.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The cyclohexanecarboxylic acid moiety exhibits typical carboxylic acid reactions:

Reaction Type Conditions Products Notes
Esterification Alcohol + acid catalyst (e.g., H₂SO₄)Cyclohexane ester derivativesImproves lipophilicity for pharmaceutical applications.
Salt Formation Reaction with bases (NaOH, K₂CO₃)Sodium/potassium carboxylate saltsEnhances solubility in aqueous media .
Decarboxylation High-temperature heating (>200°C)CO₂ + cyclohexane derivativesRare under mild conditions due to steric hindrance.

Amide (Carbamoyl) Reactivity

The carbamoyl group participates in hydrolysis and nucleophilic substitution:

Reaction Type Conditions Products Notes
Acidic Hydrolysis HCl (concentrated), refluxCarboxylic acid + ammonium chlorideThiophene ring stability limits reaction rate .
Basic Hydrolysis NaOH (aqueous), heatCarboxylate salt + amineRequires prolonged heating.
Nucleophilic Attack Grignard reagents (e.g., RMgX)Substituted amides or ketonesLimited by steric bulk of cyclohexane .

Propoxycarbonyl Ester Reactivity

The propoxycarbonyl group undergoes ester-specific transformations:

Reaction Type Conditions Products Notes
Hydrolysis H₂O (acidic/basic), heatCarboxylic acid + propanolFaster in basic conditions (saponification) .
Transesterification Alcohol (excess) + acid catalystNew ester + propanolUsed to modify solubility or reactivity.
Aminolysis Amines (e.g., NH₃)Amides + propanolPotential route to prodrug derivatives .

Thiophene Ring Reactivity

The 4,5-dimethylthiophene core may undergo electrophilic substitution:

Reaction Type Conditions Products Notes
Sulfonation H₂SO₄, SO₃Thiophene sulfonic acid derivativesSteric hindrance from methyl groups reduces regioselectivity .
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Halo-thiophene derivativesLikely occurs at less substituted positions .
Nitration HNO₃/H₂SO₄Nitrothiophene derivativesRequires careful temperature control.

Cross-Functional Interactions

Interplay between functional groups influences reactivity:

  • The electron-withdrawing carbamoyl group deactivates the thiophene ring, reducing electrophilic substitution rates.

  • Steric effects from the cyclohexane ring limit nucleophilic attack on the amide .

  • Hydrogen bonding between carboxylic acid and amide groups may stabilize certain transition states .

Comparative Reactivity with Structural Analogs

Data from similar compounds (e.g., ) suggest:

Compound Key Reaction Rate (Relative) Reference
2-{[4,5-Dimethyl-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexane-1-carboxylic acidEster hydrolysis1.5× faster
3,4-Dimethyl-6-{[3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acidThiophene halogenationSimilar

Unresolved Questions & Research Gaps

  • Kinetic Studies : No experimental data on reaction rates under varying pH/temperature.

  • Catalytic Effects : Role of transition metals (e.g., Pd, Cu) in modifying thiophene reactivity.

  • Biological Degradation : Hydrolytic pathways in enzymatic environments remain uncharacterized .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its hybrid architecture combining a cyclohexane ring, thiophene heterocycle, and multiple polar functional groups. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Structural Features Functional Groups Biological Relevance
2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid C₁₈H₂₅NO₅S Cyclohexane + thiophene core Carboxylic acid, carbamoyl, propoxycarbonyl Enzyme inhibition, receptor binding
Methyl 2-[({[2-chloro-5-(methylsulfanyl)benzoyl]amino}carbothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate C₂₃H₂₅ClN₂O₃S₃ Hexahydrocycloocta[b]thiophene core Chlorophenyl, methylsulfanyl, carbothioyl Enhanced lipophilicity for membrane penetration
(1R,2S)-2-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid C₂₃H₂₅N₂O₃S Benzyl-substituted thiophene Benzyl, carbamoyl Improved binding affinity to hydrophobic enzyme pockets
2-[(3,4-Dimethylphenyl)carbonyl]cyclohexanecarboxylic acid C₁₆H₁₈O₃ Dimethylphenyl substituent Phenylcarbonyl Modulated electronic properties for redox activity
Ethyl 5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate C₃₁H₂₇ClN₂O₆S Chlorobenzyloxy and methoxy groups Dihydrothiophene, benzoyl DNA intercalation potential

Physicochemical Properties

  • Polarity : The carboxylic acid and carbamoyl groups enhance hydrophilicity compared to methylsulfanyl- or benzyl-containing analogs, which exhibit higher logP values .
  • Conformational Flexibility : The cyclohexane ring allows for chair-to-chair flipping, enabling adaptive binding to biological targets, unlike rigid bicyclic systems (e.g., bicyclo[2.2.1]heptane derivatives) .

Q & A

Q. What are the foundational synthetic protocols for this compound?

The synthesis typically involves coupling a functionalized thiophene carbamate with a cyclohexanecarboxylic acid derivative. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
  • Protecting group strategies : Propoxycarbonyl groups are introduced via esterification with propyl chloroformate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .

Q. How is structural confirmation achieved?

  • ¹H/¹³C NMR : Peaks at δ 1.2–1.5 ppm (propoxy methylene), δ 2.1–2.3 ppm (thiophene methyl groups), and δ 12.1 ppm (carboxylic acid proton) in DMSO-d₆ .
  • IR spectroscopy : Stretches at 1690–1740 cm⁻¹ (ester and amide carbonyls) and 3200–3400 cm⁻¹ (carboxylic acid O–H) .
  • Mass spectrometry : HRMS (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 434.1522) .

Advanced Research Questions

Q. How can synthetic yields be improved for carbamoyl-thiophene derivatives?

  • Catalyst optimization : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by 15–20% compared to pyridine .
  • Solvent effects : DMF outperforms THF due to better solubility of intermediates; yields drop by 10% in dichloromethane .
  • Temperature control : Reactions at 60°C reduce side-product formation (e.g., N-acylurea) compared to room temperature .

Q. What computational approaches predict anti-inflammatory mechanisms?

  • Molecular docking : AutoDock Vina targets COX-2 (PDB: 5KIR) with parameters: Lamarckian genetic algorithm, 100 runs, grid size 60×60×60 Å. Binding energies <−8 kcal/mol suggest strong inhibition .
  • MD simulations : GROMACS is used to validate docking poses (RMSD <2 Å over 50 ns trajectories) .

Q. How to address contradictions between computational and experimental bioactivity data?

  • Receptor flexibility : Adjust docking protocols to include side-chain mobility in COX-2’s active site .
  • Solvent-accessible surface area (SASA) analysis : Correlate ligand desolvation penalties with IC₅₀ discrepancies in vitro .

Q. What strategies mitigate the lack of ecological toxicity data?

  • QSAR models : Use EPI Suite to estimate LC₅₀ for Daphnia magna (e.g., LC₅₀ = 12 mg/L, indicating moderate toxicity) .
  • Tiered testing : Begin with in vitro Microtox assays (EC₅₀ for Vibrio fischeri), then proceed to OECD 201 (algal growth inhibition) .

Key Notes

  • Avoid commercial sources (e.g., Sigma-Aldrich’s analytical limitations ).
  • Prioritize peer-reviewed synthesis and docking methodologies from the 2017 study .
  • Address data gaps (e.g., ecotoxicity) with tiered testing frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

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